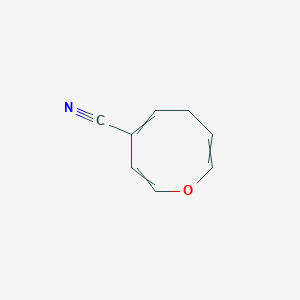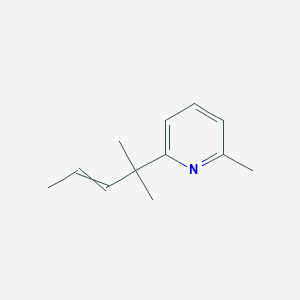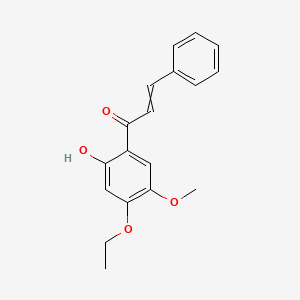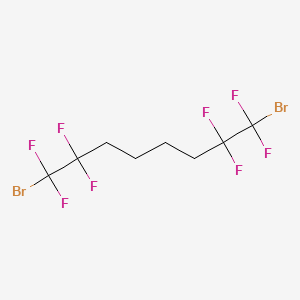
Deca-1,9-diyne-3,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deca-1,9-diyne-3,8-dione is an organic compound characterized by the presence of two triple bonds and two ketone groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of deca-1,9-diyne-3,8-dione typically involves the use of starting materials such as 1,9-decadiyne. One common method includes the cobalt-mediated [2+2+2] cycloaddition of a tethered deca-1,9-diyne . This reaction is highly convergent and efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods:
化学反応の分析
Types of Reactions: Deca-1,9-diyne-3,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to a variety of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkanes or alkenes.
科学的研究の応用
Deca-1,9-diyne-3,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which deca-1,9-diyne-3,8-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s triple bonds and ketone groups allow it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of signaling pathways, contributing to its biological effects.
類似化合物との比較
1,9-Decadiyne: Shares the diyne structure but lacks the ketone groups.
Hexa-1,5-diyne-3,4-dione: Another compound with triple bonds and ketone groups but with a shorter carbon chain.
Uniqueness: Deca-1,9-diyne-3,8-dione is unique due to its combination of two triple bonds and two ketone groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
特性
CAS番号 |
117496-37-4 |
|---|---|
分子式 |
C10H10O2 |
分子量 |
162.18 g/mol |
IUPAC名 |
deca-1,9-diyne-3,8-dione |
InChI |
InChI=1S/C10H10O2/c1-3-9(11)7-5-6-8-10(12)4-2/h1-2H,5-8H2 |
InChIキー |
ZCWIRTKERVJQQU-UHFFFAOYSA-N |
正規SMILES |
C#CC(=O)CCCCC(=O)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B14290804.png)
![1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14290806.png)





![{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane](/img/structure/B14290844.png)

![1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene](/img/structure/B14290867.png)

